N-[(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-methylbenzenesulfonamide
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Overview
Description
“N-[(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-methylbenzenesulfonamide” is a compound that belongs to the class of 1,2,4-triazoles . The synthesized compounds of this class have shown first-rate urease inhibition .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, tert-butyl N-[(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)methyl]carbamate, a related compound, has been synthesized and characterized by IR and NMR spectroscopy .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques. For example, the structure of tert-butyl N-[(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)methyl]carbamate has been studied using 2D and 3D conformer analysis .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For instance, the synthesized compounds showed first-rate urease inhibition . The kinetic mechanism of urease inhibition revealed the compounds to be non-competitive inhibitors .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, the molecular weight of tert-butyl N-[(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)methyl]carbamate is 244.32 g/mol .Scientific Research Applications
Antimicrobial Applications
1,2,4-Triazole derivatives have been found to exhibit good antimicrobial activities. Compounds containing a 5-mercapto-1,3,4-oxadiazole ring linked to a 1,2,4-triazole nucleus have shown effectiveness against various microorganisms. This suggests that our compound may also be explored for its potential antimicrobial properties .
Cancer Research
Some 1,2,4-triazole derivatives have been evaluated for their selectivity against cancer cell lines. The presence of a triazole ring can contribute to the compound’s ability to inhibit cancer cell growth, making it a candidate for cancer research applications .
Organotin Chemistry
Triorganotin derivatives with triazole compounds have been synthesized and structurally characterized. The removal of the -SH proton in these compounds indicates the formation of Sn–S bonds, which could be relevant in the study of organotin chemistry and its applications .
Proteomics Research
Triazole derivatives are also used in proteomics research. They can serve as building blocks or intermediates in the synthesis of more complex molecules that are used in the study of proteins and their functions .
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazole derivatives, have been reported to exhibit antimicrobial activities and potential anticancer properties .
Mode of Action
It’s worth noting that 1,2,4-triazole derivatives have been reported to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been reported to influence various biochemical pathways, leading to downstream effects such as antimicrobial and potential anticancer activities .
Result of Action
Similar compounds have been reported to exhibit antimicrobial activities and potential anticancer properties .
properties
IUPAC Name |
N-methyl-N-[(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2S2/c1-14(8-10-12-13-11(18)15(10)2)19(16,17)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,13,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRPZOOJDSAEOIR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)CN(C)S(=O)(=O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-methylbenzenesulfonamide |
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